2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid
Description
Thiazolidine-4-carboxylic Acids: Classification and Significance
Thiazolidine-4-carboxylic acids constitute a fundamentally important class of heterocyclic organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid functional group positioned at the fourth carbon. These compounds belong to the broader category of alpha amino acids and derivatives, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group, known as the alpha carbon. The structural framework of thiazolidine-4-carboxylic acids provides exceptional versatility for chemical modifications, enabling the synthesis of numerous derivatives with diverse biological activities.
The significance of thiazolidine-4-carboxylic acids extends across multiple scientific domains, particularly in pharmaceutical research and biochemical applications. These compounds demonstrate remarkable structural diversity through substitution patterns at various positions of the thiazolidine ring, leading to distinct pharmacological profiles. The inherent structural characteristics of the thiazolidine core facilitate favorable biological activity due to the capacity for extensive structure modulation. Research has established that thiazolidine derivatives exhibit broad spectrum biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.
The classification of thiazolidine-4-carboxylic acids encompasses various subcategories based on substitution patterns, stereochemistry, and functional group modifications. Natural occurrences of these compounds include the well-documented thiazolidine-4-carboxylic acid, also known as timonacic or thiaproline, which represents a cyclic sulfur amino acid formed through the condensation of cysteine and formaldehyde. This foundational compound serves as a prototype for understanding the chemical behavior and biological properties of the entire class. The systematic study of structure-activity relationships within this compound class has revealed critical insights into the molecular basis of their diverse biological effects.
Historical Context of 2-Aryl Substituted Thiazolidine-4-carboxylic Acids
The development of 2-aryl substituted thiazolidine-4-carboxylic acids represents a significant advancement in heterocyclic chemistry, emerging from systematic efforts to enhance the biological activity and specificity of parent thiazolidine compounds. Historical research has demonstrated that the introduction of aromatic substituents at the second position of the thiazolidine ring substantially modifies the physicochemical properties and biological activities of these molecules. Early investigations focused on understanding how various aromatic substitutions influenced the overall molecular behavior and therapeutic potential of thiazolidine derivatives.
The synthetic methodology for 2-aryl substituted thiazolidine-4-carboxylic acids has evolved considerably since initial discoveries, with researchers developing increasingly sophisticated approaches for controlling stereochemistry and regioselectivity. The foundational synthetic strategy involves nucleophilic cyclization reactions between cysteine derivatives and aromatic aldehydes, producing diastereomeric mixtures of 2-aryl thiazolidine-4-carboxylic acids. This approach has been refined through the application of various catalytic systems and reaction conditions to optimize yields and selectivity for desired stereoisomers.
Research chronology reveals that the systematic exploration of 2-aryl substituted thiazolidine-4-carboxylic acids gained momentum through investigations into their antioxidant and antimicrobial properties. Studies demonstrated that the nature and position of substituents on the aromatic ring significantly correlate with biological activity, particularly antioxidant potential. These findings established the foundation for understanding structure-activity relationships within this compound class and guided subsequent synthetic efforts toward developing more potent and selective derivatives.
The historical development of 2-aryl substituted thiazolidine-4-carboxylic acids has been marked by increasing recognition of their potential as pharmacologically active agents. Early research identified these compounds as promising candidates for various therapeutic applications, leading to extensive investigation of their mechanisms of action and biological targets. This historical progression has culminated in the current understanding of these compounds as versatile scaffolds for drug development and biochemical research applications.
Significance of 2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid in Research
This compound occupies a unique position within the thiazolidine research landscape due to its distinctive structural features and emerging research applications. The compound's molecular formula C₁₂H₁₄ClNO₃S and molecular weight of approximately 287.76 grams per mole reflect the specific structural modifications that distinguish it from other thiazolidine derivatives. The presence of both chloro and ethoxy substituents on the phenyl ring creates a unique electronic environment that potentially influences the compound's reactivity and biological activity patterns.
Current research interest in this compound stems from its potential applications in various scientific fields, particularly in medicinal chemistry and biochemical research. The unique substitution pattern of this compound provides opportunities for investigating structure-activity relationships within the thiazolidine class, offering insights into how specific substituent combinations influence biological properties. This research significance is enhanced by the compound's potential utility as a synthetic intermediate for developing novel therapeutic agents with improved efficacy and selectivity profiles.
The research significance of this compound extends to its potential role in understanding fundamental biochemical processes. The compound's structural characteristics make it an valuable tool for investigating enzyme-substrate interactions, particularly those involving amino acid metabolic pathways. Research applications encompass both in vitro studies examining cellular responses and computational investigations exploring molecular mechanisms of action.
The growing research interest in this compound reflects the broader scientific recognition of thiazolidine derivatives as versatile molecular scaffolds for drug discovery and biochemical research. The specific substitution pattern of this compound offers unique opportunities for exploring novel therapeutic targets and mechanisms of action that may not be accessible through other thiazolidine derivatives. This research significance positions the compound as an important subject for continued scientific investigation and potential therapeutic development.
Overview of Current Literature and Research Gaps
The current literature on this compound reveals a developing field with significant opportunities for expansion and deeper investigation. Available research demonstrates initial characterization of the compound's basic chemical properties, including molecular structure, molecular weight, and Chemical Abstracts Service registry identification. However, comprehensive studies examining the compound's biological activities, metabolic pathways, and potential therapeutic applications remain limited, indicating substantial research gaps that require systematic investigation.
Literature analysis reveals that while extensive research exists on thiazolidine-4-carboxylic acids as a general class, specific investigations focusing on this compound are notably sparse. This research gap represents a significant opportunity for advancing understanding of structure-activity relationships within the thiazolidine family and exploring the unique properties conferred by the specific chloro-ethoxy substitution pattern. Current literature lacks comprehensive studies examining the compound's pharmacokinetic properties, metabolic stability, and potential interactions with biological macromolecules.
The existing research landscape indicates particular gaps in understanding the synthetic methodologies for producing this compound with high purity and yield. While general synthetic approaches for thiazolidine derivatives are well-established, specific optimization for this particular compound requires detailed investigation. Research gaps encompass reaction condition optimization, catalyst selection, and purification strategies that could enhance the compound's accessibility for research applications.
Contemporary literature review reveals additional research gaps in the areas of biological activity evaluation and mechanism of action studies for this compound. While related thiazolidine derivatives have been extensively studied for various biological activities, including antioxidant, antimicrobial, and neuroprotective effects, specific evaluation of this compound's biological profile remains incomplete. These research gaps represent critical areas for future investigation that could reveal novel therapeutic applications and contribute to understanding of thiazolidine biology. The identification of these gaps provides clear direction for future research efforts aimed at comprehensively characterizing this important compound and exploring its potential applications across multiple scientific disciplines.
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-17-10-4-3-7(13)5-8(10)11-14-9(6-18-11)12(15)16/h3-5,9,11,14H,2,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMMKHGAXRSDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiazolidine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the thiazolidine ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for the modification of functional groups, leading to diverse derivatives.
Biology
Research indicates that 2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid exhibits significant biological activity , particularly as a tyrosinase inhibitor . Tyrosinase is crucial in melanin biosynthesis, making this compound a potential candidate for treatments targeting skin pigmentation disorders.
Medicine
Ongoing studies explore its potential as a therapeutic agent against various diseases, including cancer and infectious diseases. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity to exert anti-inflammatory effects.
Recent studies have demonstrated the compound's ability to inhibit tyrosinase effectively:
| Compound | Inhibition (%) at 20 μM | Mechanism |
|---|---|---|
| 2g | 66.47% | Competitive Inhibitor |
| This compound | TBD | TBD |
These findings suggest its therapeutic potential in managing hyperpigmentation.
Study on Melanin Production
- Objective : Evaluate the effect on melanin production.
- Findings : The compound significantly inhibited tyrosinase activity and reduced melanin levels in treated cells, indicating potential for skin lightening applications.
Computational Docking Studies
- Objective : Investigate binding affinity with tyrosinase.
- Findings : Molecular docking simulations indicated strong binding affinity, supporting its role as an effective inhibitor.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Selected Thiazolidine-4-carboxylic Acid Derivatives
Pharmacological and Toxicological Profiles
- Antioxidant Activity : The chloro-ethoxy-phenyl group may improve membrane permeability compared to unsubstituted T4C or MT4C, enhancing ROS scavenging .
- Enzyme Inhibition : Unlike 2-(2,4-dihydroxyphenyl)-T4C (tyrosinase IC₅₀ ~10 µM ), the target compound’s activity remains unstudied but is hypothesized to vary with substituent electronics.
- Toxicity : While simpler T4C derivatives show low toxicity , 2-(4-hydroxy-3-methoxyphenyl)-T4C exhibits developmental toxicity in zebrafish (LC₅₀ = 0.804 mM) , emphasizing substituent-dependent safety profiles.
Biological Activity
2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic uses, supported by recent research findings.
- Chemical Formula : C12H14ClNO3S
- CAS Number : 1033301-31-3
- Molecular Weight : 287.76 g/mol
The compound exhibits significant biological activity primarily through its role as a tyrosinase inhibitor . Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for skin-whitening agents and treatments for hyperpigmentation disorders.
Inhibition Studies
Research indicates that various derivatives of thiazolidine-4-carboxylic acid, including this compound, demonstrate competitive inhibition of tyrosinase. A notable study reported that this compound can effectively reduce the activity of mushroom tyrosinase, indicating its potential for cosmetic and therapeutic applications in managing skin pigmentation issues .
Tyrosinase Inhibition
The compound's ability to inhibit tyrosinase was highlighted in a study where it was shown to reduce melanin production in B16 melanoma cells treated with alpha-MSH (Melanocyte-Stimulating Hormone). The inhibition percentage observed was significant, showcasing the compound's potential effectiveness in reducing hyperpigmentation .
| Compound | Inhibition (%) at 20 μM | Mechanism |
|---|---|---|
| 2g | 66.47% | Competitive Inhibitor |
| This compound | TBD | TBD |
Cytotoxicity and Safety Profile
The safety profile of the compound has not been extensively studied; however, related thiazolidine derivatives have shown low cytotoxicity in various cellular models. Further research is necessary to establish the safety parameters for human use.
Case Studies
-
Study on Melanin Production :
- Objective : To evaluate the effect of thiazolidine derivatives on melanin production.
- Findings : The compound significantly inhibited tyrosinase activity and reduced melanin levels in treated cells.
- : Suggests therapeutic potential for skin lightening applications.
-
Computational Docking Studies :
- Objective : To investigate the binding affinity of the compound with tyrosinase.
- Findings : Molecular docking simulations indicated a strong binding affinity, supporting its role as an effective inhibitor.
- : Provides a basis for further development of this compound as a therapeutic agent against hyperpigmentation .
Q & A
Q. What are the optimal synthetic routes for 2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid?
- Methodological Answer : The synthesis can involve condensation of substituted aromatic aldehydes with cysteine derivatives, followed by cyclization. For example, reacting 5-chloro-2-ethoxybenzaldehyde with cysteine under acidic conditions (e.g., HCl) forms the thiazolidine ring. Catalysts like palladium or copper may enhance yields in analogous heterocyclic syntheses . Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for minimizing side products. Purification via recrystallization or column chromatography ensures high purity (>95%).
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98% peak area) and NMR spectroscopy (¹H/¹³C) to confirm the thiazolidine ring and substituents. For example, the carboxylic acid proton (δ ~12 ppm in DMSO-d₆) and ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) are diagnostic. Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ at m/z 314.07 .
Q. What solvents and conditions are recommended for solubility testing?
- Methodological Answer : Refer to solubility data for structurally similar thiazolidine-4-carboxylic acids (e.g., 2-(4-chlorophenyl) derivatives dissolve in DMSO, methanol, and aqueous buffers at pH 7.4). Conduct gradient solubility tests at 25°C using USP methods. For poorly soluble analogs, co-solvents like PEG-400 or cyclodextrin inclusion complexes may improve bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or assay conditions. Design dose-response studies (0.1–100 µM) with standardized protocols (e.g., MTT assay, 48-hour incubation). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3). Cross-reference with pharmacokinetic data to account for metabolic stability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to targets like PPAR-γ or HDACs. Generate 3D structures from PubChem data (CID: [retrieve from database]) and optimize with DFT calculations (B3LYP/6-31G* basis set). Validate predictions with QSAR models trained on thiazolidine derivatives’ IC₅₀ values. MD simulations (NAMD) can assess binding stability over 100 ns .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH over 30 days. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS. For hydrolytically labile esters, consider lyophilization or formulation with antioxidants (e.g., BHT). Stability-indicating methods must separate degradation peaks (>2.0 resolution) .
Data Contradiction Analysis
Q. Why do solubility values differ between experimental and computational predictions?
- Methodological Answer : Computational tools (e.g., COSMO-RS) may underestimate solute-solvent interactions for halogenated aromatics. Validate predictions with shake-flask experiments (USP apparatus) and correlate with Hansen solubility parameters. For example, the compound’s low solubility in water (predicted <0.1 mg/mL) aligns with hydrophobic thiazolidine analogs, but DMSO solubility (~50 mg/mL) requires empirical verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
